3-(Thiophen-3-ylmethoxy)azetidine
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Overview
Description
3-(Thiophen-3-ylmethoxy)azetidine is a compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles. This compound is characterized by the presence of a thiophene ring attached to the azetidine ring via a methoxy group. Azetidines are known for their significant ring strain, which imparts unique reactivity and stability properties to these compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of azetidines, including 3-(Thiophen-3-ylmethoxy)azetidine, can be achieved through various methods. One common approach involves the cyclization of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols . Another method includes the one-pot synthesis of nitrogen-containing heterocycles from alkyl dihalides and primary amines under microwave irradiation . Additionally, azetidines can be synthesized through the intramolecular amination of organoboronates, providing a versatile route to these compounds .
Industrial Production Methods
Industrial production of azetidines often involves large-scale cyclization reactions using readily available starting materials. The use of microwave irradiation and other advanced techniques can enhance the efficiency and yield of these reactions, making them suitable for industrial applications .
Chemical Reactions Analysis
Types of Reactions
3-(Thiophen-3-ylmethoxy)azetidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiophene ring to a dihydrothiophene or tetrahydrothiophene.
Substitution: The azetidine ring can undergo nucleophilic substitution reactions, leading to the formation of various derivatives
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield sulfoxides or sulfones, while reduction can produce dihydrothiophene derivatives .
Scientific Research Applications
3-(Thiophen-3-ylmethoxy)azetidine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(Thiophen-3-ylmethoxy)azetidine involves its interaction with various molecular targets and pathways. The compound’s ring strain and unique structure allow it to participate in specific chemical reactions, leading to the formation of reactive intermediates that can interact with biological molecules . These interactions can result in the inhibition of enzymes or disruption of cellular processes, contributing to the compound’s biological activity .
Comparison with Similar Compounds
Similar Compounds
Aziridines: Three-membered nitrogen-containing heterocycles with higher ring strain and reactivity compared to azetidines.
Pyrrolidines: Five-membered nitrogen-containing heterocycles with lower ring strain and different reactivity profiles.
Piperidines: Six-membered nitrogen-containing heterocycles with even lower ring strain and distinct chemical properties.
Uniqueness
3-(Thiophen-3-ylmethoxy)azetidine stands out due to its four-membered ring structure, which provides a balance between reactivity and stability. This unique combination makes it a valuable compound for various applications in chemistry, biology, and medicine .
Properties
Molecular Formula |
C8H11NOS |
---|---|
Molecular Weight |
169.25 g/mol |
IUPAC Name |
3-(thiophen-3-ylmethoxy)azetidine |
InChI |
InChI=1S/C8H11NOS/c1-2-11-6-7(1)5-10-8-3-9-4-8/h1-2,6,8-9H,3-5H2 |
InChI Key |
BBKDGPZQIWQZLC-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN1)OCC2=CSC=C2 |
Origin of Product |
United States |
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